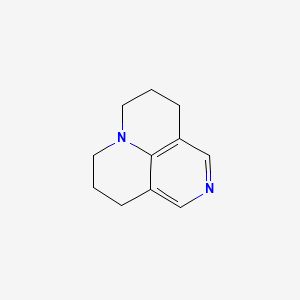

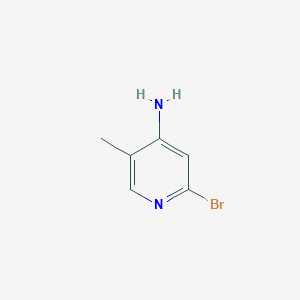

2-Bromo-5-methylpyridin-4-amine

Übersicht

Beschreibung

2-Bromo-5-methylpyridin-4-amine is a chemical compound that is part of the pyridine family, which is a class of compounds known for their aromaticity and nitrogen-containing heterocycle. The presence of a bromine atom and a methyl group on the pyridine ring suggests that this compound could be a versatile intermediate in organic synthesis, potentially useful in the pharmaceutical industry and material sciences.

Synthesis Analysis

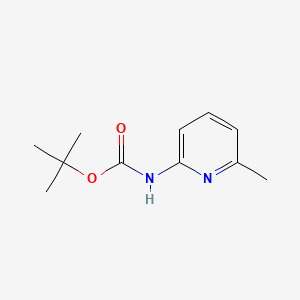

The synthesis of related pyridine derivatives often involves multicomponent chemistry, as seen in the development of 2-isocyanopyridines, where 2-bromo-6-isocyanopyridine was identified as an optimal reagent due to its stability and synthetic efficiency . Although not directly synthesizing 2-Bromo-5-methylpyridin-4-amine, this study provides insight into the synthetic strategies that could be applied to similar compounds. Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate indicates the potential for halogenated pyridines to undergo nucleophilic substitution reactions .

Molecular Structure Analysis

X-ray crystallography analysis has been used to study the regioselectivity of reactions involving bromo-dichloro-methylpyrimidine, leading to the formation of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine . This suggests that similar analytical techniques could be employed to determine the molecular structure of 2-Bromo-5-methylpyridin-4-amine and its derivatives.

Chemical Reactions Analysis

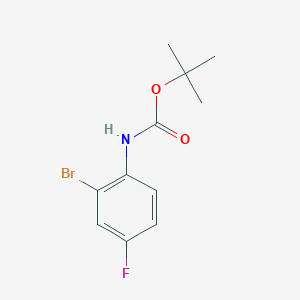

The chemical reactivity of brominated pyridines is highlighted by the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, where catalytic conditions led to the selective substitution of the bromide . This indicates that 2-Bromo-5-methylpyridin-4-amine could also undergo selective chemical transformations, making it a valuable synthetic intermediate. Furthermore, the synthesis of 2-Amino-6-bromopyridine from 2-amino-6-methylpyridine through a series of reactions including diazotization and bromination suggests a possible synthetic route for 2-Bromo-5-methylpyridin-4-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be inferred from studies on similar compounds. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid and the assessment of substituent effects on (E)-N-benzylidene-5-bromopyridin-2-amines10 provide information on how different functional groups can affect the properties of the molecule. These studies suggest that the physical properties such as melting points, solubility, and crystalline structure, as well as chemical properties like reactivity and stability, can be tuned by the introduction of various substituents on the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

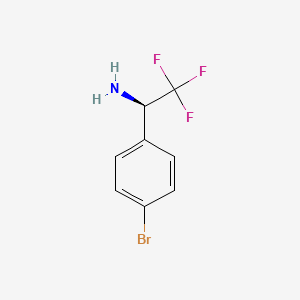

2-Bromo-5-methylpyridin-4-amine serves as a precursor in the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown notable biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities. For instance, one compound exhibited significant lysis against clot formation in human blood, while another showed potent inhibition against Escherichia coli (Ahmad et al., 2017).

Catalytic Amination Processes

This chemical is used in catalytic amination processes. A study demonstrated the efficient amination of polyhalopyridines, including 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, which primarily yields 5-amino-2-chloropyridine with excellent chemoselectivity (Ji, Li & Bunnelle, 2003).

Copper Catalysis in Aryl Halides

Copper catalysis has been applied in the amination of aryl halides, including bromopyridine, converting it into aminopyridine with high efficiency. This method features low catalyst loading and mild reaction conditions, making it a valuable approach in synthetic chemistry (Lang, Zewge, Houpis & VolanteRalph, 2001).

Applications in Organic Synthesis

2-Bromo-5-methylpyridin-4-amine is also used in various organic synthesis processes. For example, its amination has been studied extensively, leading to the formation of diaminopyridines or mixtures of these compounds, demonstrating its versatility in creating diverse chemical structures (Streef & Hertog, 2010).

Role in Imine Hydrolysis Studies

The role of pyridine nitrogen in palladium-catalyzed imine hydrolysis was investigated using 4-methylpyridin-2-amine, providing insights into the transition metal-catalyzed hydrolysis of imines. This study contributes to the understanding of chemical reactions involving pyridine derivatives (Ahmad et al., 2019).

Wirkmechanismus

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers retrieved discuss various aspects of 2-Bromo-5-methylpyridin-4-amine, including its synthesis , its use in chemical reactions , and its physical and chemical properties . These papers provide valuable insights into the compound and its potential applications.

Eigenschaften

IUPAC Name |

2-bromo-5-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTRUPUDUVCDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505454 | |

| Record name | 2-Bromo-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methylpyridin-4-amine | |

CAS RN |

79055-60-0 | |

| Record name | 2-Bromo-5-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

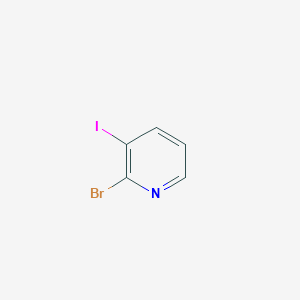

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)